Cas no 84194-36-5 (2-Chloro-4-fluorobenzaldehyde)

2-Chloro-4-fluorobenzaldehyde structure
2-Chloro-4-fluorobenzaldehyde structure
2-Chloro-4-fluorobenzaldehyde
84194-36-5
C7H4ClFO
158.557464599609
MFCD00042527
60673
24861548

2-Chloro-4-fluorobenzaldehyde Properties

Names and Identifiers

    • 2-Chloro-4-fluorobenzaldehyde
    • 2-Chloro-4-fluorobenzladehyde
    • C7H4ClFO
    • 2-Chloro-4-fluoro-benzaldehyde
    • 2-chloro-4-fluorobenzoate
    • 4-fluoro-2-chlorobenzaldehyde
    • chloro-4-fluorobenzaldehyde
    • Benzaldehyde, 2-chloro-4-fluoro-
    • KMQWNQKESAHDKD-UHFFFAOYSA-N
    • PubChem1433
    • 2-chloro-4-fluorobezaldehyde
    • KSC448A5H
    • 2-chloro 4-fluorobenzaldehyde
    • 2-chloro 4-fluoro benzaldehyde
    • BCP29326
    • BBL020342
    • STK891549
    • 2-chloranyl-4-fluoranyl-benzaldehyde
    • WT1687
    • SBB003983
    • 2-Chlor
    • 2-Chloro-4-fluorobenzaldehyde (ACI)
    • 2-Chloro-4-fluorobenzaldehyde,99%
    • F0001-2139
    • 2-Chloro-4-fluoro-benzaldehyde;4-Fluoro-2-chlorobenzaldehyde
    • A840735
    • Z1079442562
    • CS-W007440
    • 2-Chloro-4-fluorobenzaldehyde, 97%
    • NS00122899
    • SCHEMBL96823
    • 84194-36-5
    • AC-2503
    • InChI=1/C7H4ClFO/c8-7-3-6(9)2-1-5(7)4-10/h1-4
    • J-508735
    • SY001687
    • PS-8798
    • MFCD00042527
    • DTXSID10233105
    • AKOS005144254
    • EN300-71424
    • DB-024262
    • +Expand
    • MFCD00042527
    • KMQWNQKESAHDKD-UHFFFAOYSA-N
    • 1S/C7H4ClFO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H
    • O=CC1C(Cl)=CC(F)=CC=1
    • 3537704

Computed Properties

  • 157.99300
  • 0
  • 2
  • 1
  • 157.9934706g/mol
  • 10
  • 129
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.1
  • nothing
  • 0
  • 17.1

Experimental Properties

  • 2.29160
  • 17.07000
  • 118-120 °C/50 mmHg(lit.)
  • 60.0 to 63.0 deg-C
  • >110℃
  • White to yellowish liquid
  • (mg/m1)
  • Air Sensitive
  • 1.3310 (estimate)

2-Chloro-4-fluorobenzaldehyde Security Information

  • GHS07 GHS07
  • 3
  • S26-S37/39
  • R36/37/38
  • Xi Xi
  • NONH for all modes of transport
  • H315H319H335
  • P261,P305+P351+P338
  • warning
  • Storage temperature 2-8 ℃ & argon filled storage
  • 36/37/38
  • Warning
  • IRRITANT

2-Chloro-4-fluorobenzaldehyde Customs Data

  • 2913000090
  • China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

2-Chloro-4-fluorobenzaldehyde Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0033OI-5g
2-Chloro-4-fluorobenzaldehyde
84194-36-5 98%
5g
$4.00 2024-04-21
A2B Chem LLC
AB43938-5g
2-Chloro-4-fluorobenzaldehyde
84194-36-5 98%
5g
$4.00 2024-04-19
abcr
AB114747-10 g
2-Chloro-4-fluorobenzaldehyde, 97%; .
84194-36-5 97%
10g
€62.10 2022-06-12
Alichem
A014000818-250mg
2-Chloro-4-fluorobenzaldehyde
84194-36-5 97%
250mg
$475.20 2023-08-31
Apollo Scientific
PC1828D-25g
2-Chloro-4-fluorobenzaldehyde
84194-36-5 98%
25g
£12.00 2023-09-02
Enamine
EN300-71424-0.05g
2-chloro-4-fluorobenzaldehyde
84194-36-5 94%
0.05g
$19.0 2023-07-10
eNovation Chemicals LLC
D686659-500g
2-Chloro-4-fluorobenzaldehyde
84194-36-5 98%
500g
$220 2022-10-16
Life Chemicals
F0001-2139-0.25g
2-Chloro-4-fluorobenzaldehyde
84194-36-5 95%+
0.25g
$18.0 2023-11-21
Oakwood
004421-1g
2-Chloro-4-fluorobenzaldehyde
84194-36-5 99%
1g
$9.00 2024-07-19
TRC
C197446-100mg
2-Chloro-4-fluorobenzaldehyde
84194-36-5
100mg
$ 50.00 2022-06-01

2-Chloro-4-fluorobenzaldehyde Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Biphenyl ,  Sodium bicarbonate ,  Tetrabutylammonium chloride ,  Tempo ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Dichloromethane ,  Water ;  24 h, rt
Reference
TEMPO-Mediated Oxidation of Primary Alcohols to Aldehydes under Visible Light and Air
Liu, Dongwang; Zhou, Hongxia; Gu, Xiangyong; Shen, Xiaoqin; Li, Pixu, Chinese Journal of Chemistry, 2014, 32(2), 117-122

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Aluminate(1-), hydro(2-methyl-2-propanolato)bis(2-methylpropyl)-, lithium (1:1),… Solvents: Toluene ;  0 °C
Reference
Application of Flow Chemistry to the Selective Reduction of Esters to Aldehydes
Munoz, Juan de M.; Alcazar, Jesus; de la Hoz, Antonio; Diaz-Ortiz, Angel, European Journal of Organic Chemistry, 2012, 2012(2), 260-263

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Samarium Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  4 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  25 °C
Reference
Samarium-based Grignard-type addition of organohalides to carbonyl compounds under catalysis of CuI
Xiao, Shuhuan; Liu, Chen; Song, Bin; Wang, Liang; Qi, Yan; et al, Chemical Communications (Cambridge, 2021, 57(50), 6169-6172

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  2 h, rt
1.2 Reagents: Triethylamine Catalysts: Tris(dibenzylideneacetone)dipalladium ;  6 h, 70 °C
Reference
Use of Carbonyldiimidazole as an Activator of Formic Acid in a Tris(dibenzylideneacetone)dipalladium-Catalyzed Formylation of Aryl Iodides
Nadhagopal, Sundar; Dolas, Zulelal; Silamkoti, Arundutt; Gupta, Anuradha; Mathur, Arvind; et al, Synlett, 2023, 34(15), 1809-1813

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Trichloroacetonitrile Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Dimethyl sulfoxide ;  10 min, 140 °C
Reference
Metal-Free Oxidation of Trichloroacetimidates to Aldehydes
Lou, Ji-Cong; Li, Jian-Ye; Sun, Wen-Wu; Wu, Bin, Asian Journal of Organic Chemistry, 2019, 8(2), 265-268

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Formic acid
Reference
Preparation of aryltriazolinones as herbicides
, South Africa, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Bromine ,  Water Solvents: Water
Reference
Tetrahydrophthalimides
, Japan, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, rt
Reference
From amides to urea derivatives or carbamates with chemospecific C-C bond cleavage at room temperature
Lv, Cong; Liu, Dan; Muschin, Tegshi; Bai, Chaolumen; Bao, Agula; et al, Organic Chemistry Frontiers, 2022, 9(5), 1354-1363

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium fluoride ,  Calcium fluoride Solvents: Sulfolane
Reference
"Halex" [potassium fluoride] fluorination of chlorinated benzaldehydes and benzoyl chlorides
Banks, R. Eric; Mothersdale, Kevin N.; Tipping, Anthony E.; Tsiliopoulos, Efthimios; Cozens, Barry J.; et al, Journal of Fluorine Chemistry, 1990, 46(3), 529-37

2-Chloro-4-fluorobenzaldehyde Raw materials

2-Chloro-4-fluorobenzaldehyde Preparation Products

2-Chloro-4-fluorobenzaldehyde Suppliers

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